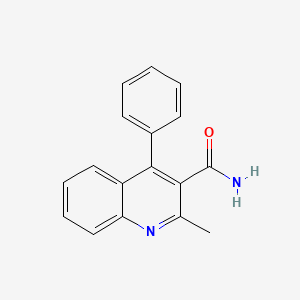
2-Methyl-4-phenylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic or basic conditions. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Applications De Recherche Scientifique
2-Methyl-4-phenylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in material science and catalysis.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. The compound can also interfere with the replication of viruses by targeting viral enzymes. Additionally, it modulates immune responses, making it a potential candidate for immunotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylquinoline-3-carboxamide
- 4-Phenylquinoline-3-carboxamide
- 2-Methyl-4-phenylquinoline
Uniqueness
2-Methyl-4-phenylquinoline-3-carboxamide stands out due to its unique combination of a methyl group at the 2-position and a phenyl group at the 4-position of the quinoline ring. This specific arrangement enhances its biological activity and makes it a versatile compound for various applications. Compared to similar compounds, it exhibits superior anticancer and antimicrobial properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-methyl-4-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-11-15(17(18)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-11/h2-10H,1H3,(H2,18,20) |
Clé InChI |
IQBXSQCNXJWUJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1C(=O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















